molecular formula C15H24O8 B098365 Methyl 3,5-diacetyloxy-6-(5-hydroxyoxolan-2-yl)hexanoate CAS No. 18142-15-9

Methyl 3,5-diacetyloxy-6-(5-hydroxyoxolan-2-yl)hexanoate

Cat. No. B098365
CAS RN: 18142-15-9
M. Wt: 332.35 g/mol
InChI Key: KDOUXVQBLJNPCD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 3,5-diacetyloxy-6-(5-hydroxyoxolan-2-yl)hexanoate, also known as MDHH, is a chemical compound that has gained significant attention in the scientific community due to its potential application as a drug delivery system. MDHH is a prodrug, which means that it is inactive until it is metabolized in the body to release the active drug.

Mechanism Of Action

Methyl 3,5-diacetyloxy-6-(5-hydroxyoxolan-2-yl)hexanoate is metabolized in the body by esterases, which cleave the ester bonds in the molecule to release the active drug. The released drug can then exert its pharmacological effects on the target tissue or cell. The rate of metabolism of Methyl 3,5-diacetyloxy-6-(5-hydroxyoxolan-2-yl)hexanoate can be controlled by modifying the structure of the prodrug, which allows for the optimization of drug delivery.

Biochemical And Physiological Effects

The biochemical and physiological effects of Methyl 3,5-diacetyloxy-6-(5-hydroxyoxolan-2-yl)hexanoate depend on the active drug that is released upon metabolism. Methyl 3,5-diacetyloxy-6-(5-hydroxyoxolan-2-yl)hexanoate has been used to deliver a variety of drugs, including anticancer agents, anti-inflammatory drugs, and antiviral drugs. The use of Methyl 3,5-diacetyloxy-6-(5-hydroxyoxolan-2-yl)hexanoate as a drug delivery system has been shown to improve the efficacy and safety of these drugs.

Advantages And Limitations For Lab Experiments

The use of Methyl 3,5-diacetyloxy-6-(5-hydroxyoxolan-2-yl)hexanoate as a drug delivery system has several advantages for lab experiments. Methyl 3,5-diacetyloxy-6-(5-hydroxyoxolan-2-yl)hexanoate can be used to improve the solubility and bioavailability of poorly soluble drugs, which can be challenging to work with in the lab. Methyl 3,5-diacetyloxy-6-(5-hydroxyoxolan-2-yl)hexanoate can also be used to protect drugs from degradation in the body, which can improve the accuracy and reproducibility of experimental results. However, the use of Methyl 3,5-diacetyloxy-6-(5-hydroxyoxolan-2-yl)hexanoate as a drug delivery system also has limitations. The synthesis of Methyl 3,5-diacetyloxy-6-(5-hydroxyoxolan-2-yl)hexanoate can be time-consuming and challenging, and the prodrug nature of Methyl 3,5-diacetyloxy-6-(5-hydroxyoxolan-2-yl)hexanoate can complicate the interpretation of experimental results.

Future Directions

There are several future directions for the use of Methyl 3,5-diacetyloxy-6-(5-hydroxyoxolan-2-yl)hexanoate as a drug delivery system. One potential application is the use of Methyl 3,5-diacetyloxy-6-(5-hydroxyoxolan-2-yl)hexanoate to deliver drugs to the brain. The blood-brain barrier is a significant challenge in drug delivery to the brain, and Methyl 3,5-diacetyloxy-6-(5-hydroxyoxolan-2-yl)hexanoate has been shown to improve the delivery of drugs across the blood-brain barrier. Another potential application is the use of Methyl 3,5-diacetyloxy-6-(5-hydroxyoxolan-2-yl)hexanoate to deliver drugs to specific cells or tissues in the body. The targeted delivery of drugs can improve the efficacy and safety of drugs and reduce side effects. Overall, Methyl 3,5-diacetyloxy-6-(5-hydroxyoxolan-2-yl)hexanoate has significant potential as a drug delivery system, and future research is needed to explore its full capabilities.
Conclusion:
In conclusion, Methyl 3,5-diacetyloxy-6-(5-hydroxyoxolan-2-yl)hexanoate is a chemical compound that has gained significant attention in the scientific community due to its potential application as a drug delivery system. The synthesis of Methyl 3,5-diacetyloxy-6-(5-hydroxyoxolan-2-yl)hexanoate is a relatively simple and straightforward process, and the compound can be obtained in high yield. Methyl 3,5-diacetyloxy-6-(5-hydroxyoxolan-2-yl)hexanoate has been studied extensively for its potential application as a drug delivery system, and it has been shown to improve the solubility and bioavailability of poorly soluble drugs. The prodrug nature of Methyl 3,5-diacetyloxy-6-(5-hydroxyoxolan-2-yl)hexanoate allows for the targeted delivery of drugs to specific tissues or cells in the body, which can improve the efficacy and safety of drugs. Future research is needed to explore the full potential of Methyl 3,5-diacetyloxy-6-(5-hydroxyoxolan-2-yl)hexanoate as a drug delivery system.

Synthesis Methods

The synthesis of Methyl 3,5-diacetyloxy-6-(5-hydroxyoxolan-2-yl)hexanoate involves the reaction of 3,5-diacetyloxy-6-bromohexanoic acid with 5-hydroxyoxolane-2-methanol in the presence of a base such as potassium carbonate. The resulting product is then methylated using dimethyl sulfate to obtain Methyl 3,5-diacetyloxy-6-(5-hydroxyoxolan-2-yl)hexanoate. The synthesis of Methyl 3,5-diacetyloxy-6-(5-hydroxyoxolan-2-yl)hexanoate is a relatively simple and straightforward process, and the compound can be obtained in high yield.

Scientific Research Applications

Methyl 3,5-diacetyloxy-6-(5-hydroxyoxolan-2-yl)hexanoate has been studied extensively for its potential application as a drug delivery system. The prodrug nature of Methyl 3,5-diacetyloxy-6-(5-hydroxyoxolan-2-yl)hexanoate allows for the targeted delivery of drugs to specific tissues or cells in the body. Methyl 3,5-diacetyloxy-6-(5-hydroxyoxolan-2-yl)hexanoate can be used to improve the solubility and bioavailability of poorly soluble drugs, and it can also be used to protect drugs from degradation in the body.

properties

CAS RN

18142-15-9

Product Name

Methyl 3,5-diacetyloxy-6-(5-hydroxyoxolan-2-yl)hexanoate

Molecular Formula

C15H24O8

Molecular Weight

332.35 g/mol

IUPAC Name

methyl 3,5-diacetyloxy-6-(5-hydroxyoxolan-2-yl)hexanoate

InChI

InChI=1S/C15H24O8/c1-9(16)21-12(6-11-4-5-14(18)23-11)7-13(22-10(2)17)8-15(19)20-3/h11-14,18H,4-8H2,1-3H3

InChI Key

KDOUXVQBLJNPCD-UHFFFAOYSA-N

SMILES

CC(=O)OC(CC1CCC(O1)O)CC(CC(=O)OC)OC(=O)C

Canonical SMILES

CC(=O)OC(CC1CCC(O1)O)CC(CC(=O)OC)OC(=O)C

synonyms

Tetrahydro-β,δ-di(acetyloxy)-5-hydroxy-2-furanhexanoic acid methyl ester

Origin of Product

United States

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